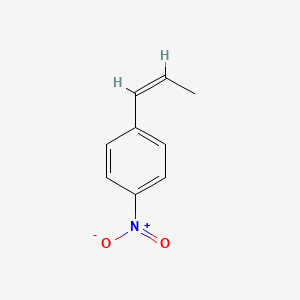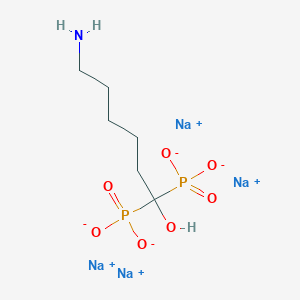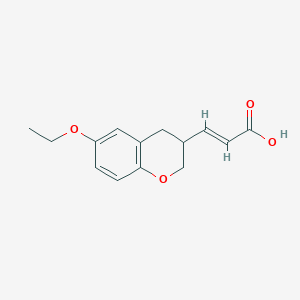
4-Fluoro-l-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-l-ornithine is a fluorinated derivative of the amino acid ornithine. This compound is of significant interest due to its unique properties imparted by the fluorine atom, which can influence the compound’s reactivity, stability, and interaction with biological systems. Fluorinated amino acids, including this compound, are valuable in various fields such as medicinal chemistry, protein engineering, and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-l-ornithine typically involves the introduction of a fluorine atom into the ornithine molecule. One common method is the fluorination of l-ornithine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. This method is environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-l-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted ornithine derivatives .
Scientific Research Applications
4-Fluoro-l-ornithine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a probe in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-Fluoro-l-ornithine involves its interaction with specific enzymes and metabolic pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes, thereby inhibiting their activity. For example, it can inhibit ornithine decarboxylase, an enzyme involved in polyamine biosynthesis, leading to reduced polyamine levels in cells . This inhibition can affect cell growth and proliferation, making it a potential therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Difluoromethylornithine (DFMO): Another fluorinated ornithine derivative known for its use as an enzyme inhibitor in cancer therapy.
Fluoro-l-threonine: A naturally occurring fluorinated amino acid with antibiotic properties.
Comparison: 4-Fluoro-l-ornithine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to difluoromethylornithine, this compound may have different enzyme binding affinities and metabolic effects . Its unique structure allows for specific applications in research and industry that other fluorinated amino acids may not provide .
Properties
CAS No. |
744992-38-9 |
|---|---|
Molecular Formula |
C5H11FN2O2 |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(2S)-2,5-diamino-4-fluoropentanoic acid |
InChI |
InChI=1S/C5H11FN2O2/c6-3(2-7)1-4(8)5(9)10/h3-4H,1-2,7-8H2,(H,9,10)/t3?,4-/m0/s1 |
InChI Key |
ZRIIYXZTUJZZCU-BKLSDQPFSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(CN)F |
Canonical SMILES |
C(C(CN)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)




![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)




![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
